N-Acetyl-D-glucosaminitol

Descripción general

Descripción

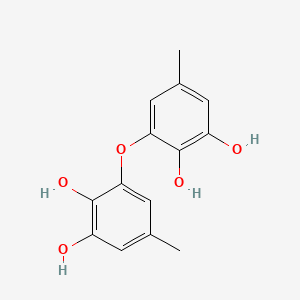

Introduction N-Acetyl-D-glucosaminitol is a derivative of glucosamine, an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids.

Synthesis Analysis The synthesis of this compound-related compounds involves various biochemical processes. For instance, the synthesis of 4-O-beta-D-galactopyranosyl-N-acetyl-D-glucosamine is achieved using intact cells of Lactobacillus bifidus var. pennsylvanicus (Zilliken et al., 1955). Another synthesis process includes the conversion of N-acetyl-D-glucosamine to N-acetylneuraminic acid (Julina et al., 1987).

Molecular Structure Analysis The molecular structure of this compound-related compounds features various bond formations and functional groups. For instance, polysaccharides synthesized from N-Acetyl-D-glucosamine predominantly contain α-glycosidic bonds and 1,6-linkages (Micheel & Mempel, 1961).

Chemical Reactions and Properties The chemical properties of this compound derivatives are influenced by their functional groups. For example, the enzyme UDP-N-acetyl-glucosamine-2-epimerase/N-acetylmannosamine kinase catalyzes the first two steps in the biosynthesis of N-acetylneuraminic acid, a derivative of N-acetyl-D-glucosamine (Lucka et al., 1999).

Physical Properties Analysis The physical properties of this compound derivatives vary depending on their molecular structure. For instance, the crystal structure of GcnA, an N-acetyl-beta-D-glucosaminidase, reveals important insights into the enzyme's active and inactive conformations (Langley et al., 2008).

Chemical Properties Analysis The chemical properties of this compound and its derivatives are closely linked to their synthesis and molecular structure. For instance, the enzymatic production of N-acetyl-d-glucosamine (GlcNAc) from colloidal α-chitin uses an enzyme cocktail containing endochitinases and exochitinases (Cardozo et al., 2019).

Aplicaciones Científicas De Investigación

Therapeutic Applications

N-Acetyl-D-glucosaminitol, and its derivatives like glucosamine, have shown potential in various therapeutic applications. These compounds are key components of glycoproteins, proteoglycans, and glycosaminoglycans in the human body. Glucosamine, in particular, has demonstrated beneficial pharmacological effects in relieving symptoms of osteoarthritis. Additionally, its anti-oxidant and anti-inflammatory activities make it a promising candidate for the prevention and/or treatment of diseases such as cardiovascular disease, neurological deficits, skin disorders, and cancer. The primary mechanism of action is the modulation of inflammatory responses, especially through the Nuclear Factor-κB pathway, which controls inflammatory cytokine production and cell survival (Dalirfardouei, Karimi, & Jamialahmadi, 2016).

Diagnostic and Sensor Applications

N-Acetyl-β-D-glucosaminidase, an enzyme related to this compound, plays a significant role in medical diagnostics and has applications in sensor technology. It has been used in chromogenic derivatives for basic assays in biomedical research and clinical chemistry. Recent innovations in molecular fluorescence sensors and improvements in instrumentation have led to new fluorescent imaging and diagnostic methods. This enzyme's relevance spans across various areas such as kidney health assessment, infectious disease detection and treatment, cancer fluorescence imaging, treatment of lysosomal disorders, and chemical biology (Morsby & Smith, 2022).

Biotechnological Production

N-Acetyl-D-glucosamine (GlcNAc) derived from this compound is widely used as a pharmacological agent and functional food additive. The enzymatic degradation of chitin-containing biomass for GlcNAc production is an eco-friendly approach. A study on the novel chitinase gene from Paenibacillus barengoltzii, capable of converting chitin to GlcNAc, highlighted its potential in sustainable GlcNAc production. This approach addresses problems like high production cost, low yield, and acidic pollution associated with the traditional chemical process of GlcNAc production (Fu et al., 2014).

Renal Health Assessment

The activity of urinary N-Acetyl-β-D-glucosaminidase, associated with this compound, is used as a screening test for renal diseases. Its activity levels in urine serve as an indicator of proximal tubular cell necrosis and have been effective in detecting and monitoring renal disorders. This application is significant in nephrology, as it aids in the early detection of nephrotoxicity and renal injuries (Horak, Hopfer, & Sunderman, 1981).

Mecanismo De Acción

Target of Action

N-Acetyl-D-glucosaminitol, a reduced analog of N-Acetyl-D-Glucosamine , is primarily involved in bacterial selective media . It differentiates bacteria based on metabolic characteristics .

Mode of Action

It is known that the compound plays a significant role in glycoprotein metabolism . Glycoproteins, known as proteoglycans, form the ground substance in the extracellular matrix of connective tissue . The polysaccharide groups in proteoglycans are called glycosaminoglycans (GAGs), which contain derivatives of glucosamine . The glucosamine-containing glycosaminoglycan hyaluronic acid is vital for the function of articular cartilage .

Biochemical Pathways

This compound is involved in the biosynthesis of glucosamine derivatives found in hyaluronic acid, keratan sulfate, and heparan sulfate . These glucosamine derivatives are fundamental components of aggrecan found in articular cartilage . Aggrecan confers upon articular cartilage shock-absorbing properties .

Pharmacokinetics

It is known that the compound is used in bacterial selective media , suggesting that it may have specific absorption, distribution, metabolism, and excretion (ADME) properties that allow it to interact effectively with bacterial cells.

Result of Action

The result of this compound’s action is the differentiation of bacteria based on their metabolic characteristics . This can be useful in various applications, such as in the development of certain carbohydrate detection systems .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy in differentiating bacteria based on metabolic characteristics may vary depending on the specific conditions of the bacterial selective media

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(2S,3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h5-8,10-11,13-15H,2-3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAICOVNOFPYLS-LXGUWJNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CO)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30664-10-9 (trimer) | |

| Record name | N-Acetylglucosaminitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004271287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40962638, DTXSID901045941 | |

| Record name | N-Acetylglucosaminitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N‐[(2S,3R,4S,5R)‐1,3,4,5,6‐Pentahydroxyhexan‐2‐yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4271-28-7 | |

| Record name | N-Acetylglucosaminitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4271-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylglucosaminitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004271287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylglucosaminitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is it important to study the influence of excipients on Tobramycin's activity against Pseudomonas aeruginosa biofilms?

A1: Pseudomonas aeruginosa biofilms are notoriously resistant to antibiotic treatment, posing a significant challenge in clinical settings. [, ] Excipients, often considered inactive ingredients, can significantly impact a drug's effectiveness. Understanding how specific excipients affect Tobramycin's activity within a biofilm can help researchers develop more effective formulations for treating these persistent infections.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethyl] but-2-ynethioate](/img/structure/B1220450.png)

![Methyl (4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)(oxo)acetate](/img/structure/B1220465.png)